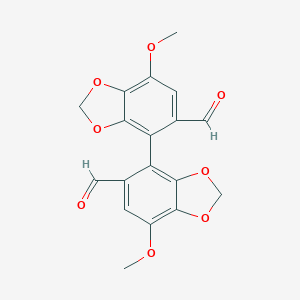![molecular formula C27H25ClN2O5 B304791 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B304791.png)
4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as a pyrazolone derivative and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one are varied and complex. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of a range of inflammatory conditions. Additionally, it has been shown to possess antitumor and antiviral properties, indicating its potential use in the treatment of cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its broad range of biological activities and its potential use in the treatment of a range of diseases. However, there are also limitations to its use, including the need for careful handling due to its potentially toxic nature and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for research involving 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Some potential areas of focus include further investigation into its antitumor and antiviral properties, as well as its potential use in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves a series of chemical reactions that are typically carried out in a laboratory setting. The exact method of synthesis can vary depending on the specific application of the compound, but generally involves a combination of organic synthesis techniques.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in scientific research are numerous. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to possess antitumor and antiviral properties, making it a promising candidate for further research in the fields of oncology and virology.
Eigenschaften
Produktname |
4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Molekularformel |
C27H25ClN2O5 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
(4E)-4-[[3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H25ClN2O5/c1-18-23(27(31)30(29-18)20-7-5-4-6-8-20)15-19-16-24(28)26(25(17-19)33-3)35-14-13-34-22-11-9-21(32-2)10-12-22/h4-12,15-17H,13-14H2,1-3H3/b23-15+ |
InChI-Schlüssel |
GFHODGFMASUNAD-HZHRSRAPSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)OCCOC3=CC=C(C=C3)OC)OC)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC=C(C=C3)OC)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC=C(C=C3)OC)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B304729.png)
![6-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304730.png)
![5-imino-6-({1-[3-(4-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304731.png)